molecular formula C10H6ClNO2 B3024757 1-Chloroisoquinoline-5-carboxylic acid CAS No. 763068-68-4

1-Chloroisoquinoline-5-carboxylic acid

Cat. No.: B3024757
CAS No.: 763068-68-4
M. Wt: 207.61 g/mol
InChI Key: KBTGRZFORDXMSV-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Chloroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Chloroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro substituent and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, which can then participate in various catalytic processes . Additionally, its derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

1-Chloroisoquinoline-5-carboxylic acid can be compared with other isoquinoline derivatives, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-chloroisoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTGRZFORDXMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611280
Record name 1-Chloroisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223671-71-4
Record name 1-Chloroisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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